molecular formula C21H19ClNP B8088144 (2-Cyanoethyl)triphenylphosphonium chloride CAS No. 173921-12-5

(2-Cyanoethyl)triphenylphosphonium chloride

Cat. No.: B8088144
CAS No.: 173921-12-5
M. Wt: 351.8 g/mol
InChI Key: YBOGGLIJTSTNGC-UHFFFAOYSA-M
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Description

(2-Cyanoethyl)triphenylphosphonium chloride is an organophosphorus compound with the chemical formula C21H20ClNP. It is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium group attached to a cyanoethyl moiety. This compound is of interest due to its applications in organic synthesis and its role as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Cyanoethyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 3-chloropropionitrile. The reaction typically involves the use of an organic solvent such as dichloromethane or toluene, and it is carried out under reflux conditions. The general reaction scheme is as follows:

Ph3P+ClCH2CH2CNPh3PCH2CH2CN+Cl\text{Ph}_3\text{P} + \text{ClCH}_2\text{CH}_2\text{CN} \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_2\text{CN}^+\text{Cl}^- Ph3​P+ClCH2​CH2​CN→Ph3​PCH2​CH2​CN+Cl−

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Cyanoethyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different phosphonium salts.

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Various substituted phosphonium salts.

    Oxidation: Phosphine oxides.

    Reduction: Amines or other reduced derivatives of the cyano group.

Scientific Research Applications

(2-Cyanoethyl)triphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Wittig reactions to form alkenes. It also serves as a precursor for the synthesis of other phosphonium salts and ylides.

    Biology: The compound is used in the study of biological membranes and as a probe for mitochondrial function due to its ability to target mitochondria.

    Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting cancer cells.

    Industry: It is employed in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyanoethyl)triphenylphosphonium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize negative charges, making it a useful intermediate in organic synthesis. In biological systems, the compound’s ability to target mitochondria is attributed to the lipophilic cationic nature of the triphenylphosphonium group, which allows it to accumulate in the negatively charged mitochondrial matrix.

Comparison with Similar Compounds

Similar Compounds

  • (Cyanomethyl)triphenylphosphonium chloride
  • (Methoxymethyl)triphenylphosphonium chloride
  • (Chloromethyl)triphenylphosphonium chloride

Uniqueness

(2-Cyanoethyl)triphenylphosphonium chloride is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties compared to other triphenylphosphonium salts. This makes it particularly useful in specific synthetic applications and research studies.

Properties

IUPAC Name

2-cyanoethyl(triphenyl)phosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NP.ClH/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOGGLIJTSTNGC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClNP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173921-12-5
Record name (2-Cyanoethyl)triphenylphosphonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173921125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-CYANOETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27A8ADI8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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